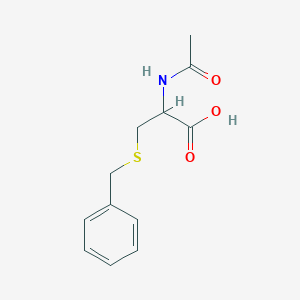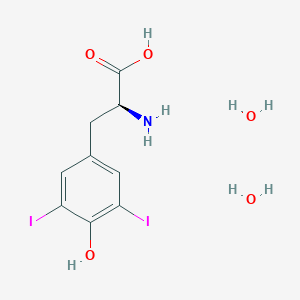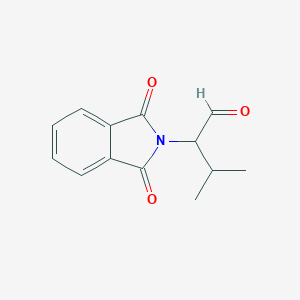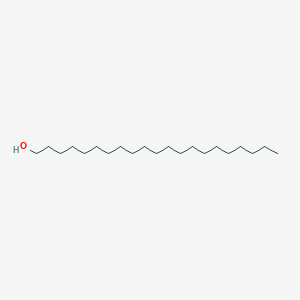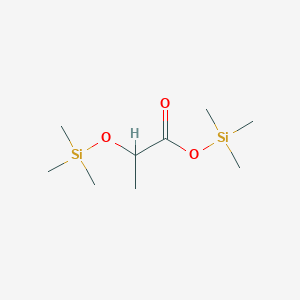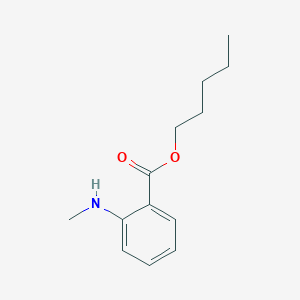
Pentyl 2-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-(methylamino)benzoate, also known as PMMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been used as an alternative to MDMA, also known as ecstasy. PMMA is known for its psychoactive effects, which include hallucinations, euphoria, and increased energy. However, due to its potential health risks, PMMA is not approved for human consumption.
Wirkmechanismus
Pentyl 2-(methylamino)benzoate acts as a serotonin releaser by binding to the serotonin transporter and increasing the release of serotonin. This leads to an increase in serotonin levels in the brain, which can cause feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate also has neurotoxic effects, which can cause damage to the brain.
Biochemische Und Physiologische Effekte
Pentyl 2-(methylamino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Pentyl 2-(methylamino)benzoate increases the levels of dopamine, norepinephrine, and serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Pentyl 2-(methylamino)benzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to work with. However, Pentyl 2-(methylamino)benzoate has several limitations, including its potential health risks and neurotoxic effects. Additionally, Pentyl 2-(methylamino)benzoate is not approved for human consumption, which limits its potential use in clinical studies.
Zukünftige Richtungen
There are several future directions for research on Pentyl 2-(methylamino)benzoate. One direction is to study its potential therapeutic uses, such as its effects on depression and anxiety. Another direction is to study its potential as a tool for studying the central nervous system. Additionally, further research is needed to better understand the neurotoxic effects of Pentyl 2-(methylamino)benzoate and how they can be mitigated.
Synthesemethoden
Pentyl 2-(methylamino)benzoate is synthesized by reacting p-anisaldehyde with nitroethane to form 2-nitro-1-(p-methoxyphenyl)propane. This compound is then reduced with tin and hydrochloric acid to form 2-(p-methoxyphenyl)-1-propanol. The final step involves reacting this compound with methylamine and pentyl bromide to form Pentyl 2-(methylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-(methylamino)benzoate has been used in scientific research to study its effects on the central nervous system. Studies have shown that Pentyl 2-(methylamino)benzoate acts as a serotonin releaser, which means that it increases the levels of serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.
Eigenschaften
CAS-Nummer |
15236-37-0 |
|---|---|
Produktname |
Pentyl 2-(methylamino)benzoate |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
pentyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3 |
InChI-Schlüssel |
OMFYLKAQOUNQOE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1NC |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=CC=C1NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




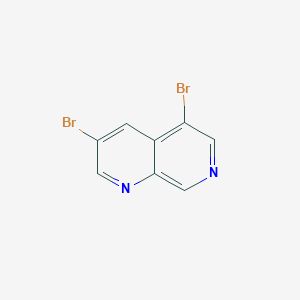
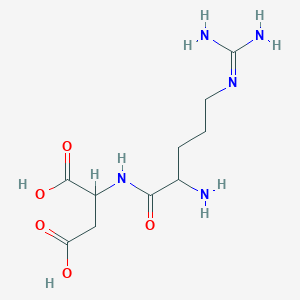
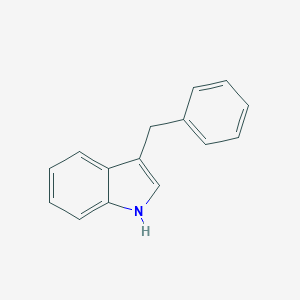
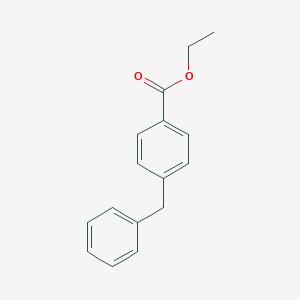
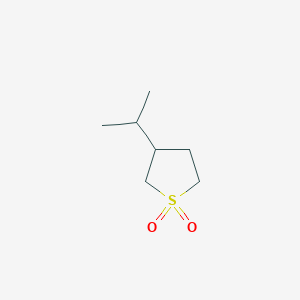
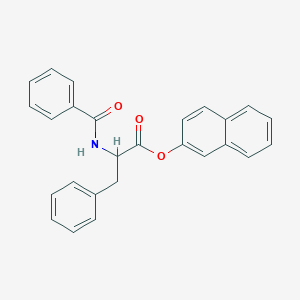
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
